1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a dihydropyran moiety
Preparation Methods
The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with cyclopropanone in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like trifluoroacetic acid . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines.
Scientific Research Applications
1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating their activity and influencing various biochemical pathways. The cyclopropane ring and dihydropyran moiety contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol can be compared to other similar compounds, such as:
3,4-Dihydro-2H-pyran: A simpler analog that lacks the cyclopropane ring, used as a protecting group in organic synthesis.
Cyclopropanone derivatives: Compounds with similar cyclopropane structures but different functional groups, used in various synthetic applications.
Tetrahydropyran derivatives: Compounds with a fully saturated pyran ring, used in the synthesis of natural products and pharmaceuticals.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
CAS No. |
920758-13-0 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-6-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H12O2/c9-8(4-5-8)7-3-1-2-6-10-7/h3,9H,1-2,4-6H2 |
InChI Key |
CTGJDQDLLKFJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.